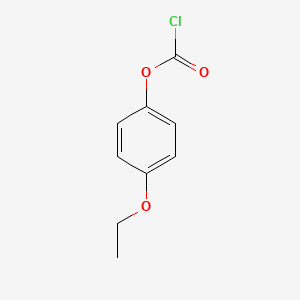

4-Ethoxyphenyl chloroformate

CAS No.:

Cat. No.: VC14356366

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClO3 |

|---|---|

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | (4-ethoxyphenyl) carbonochloridate |

| Standard InChI | InChI=1S/C9H9ClO3/c1-2-12-7-3-5-8(6-4-7)13-9(10)11/h3-6H,2H2,1H3 |

| Standard InChI Key | YXYYWRKYSZDHRP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)OC(=O)Cl |

Introduction

Chemical and Structural Properties

Molecular Characteristics

4-Ethoxyphenyl chloroformate is characterized by an ethoxy-substituted phenyl ring linked to a chloroformate functional group (). Key molecular descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | (4-ethoxyphenyl) carbonochloridate |

| Molecular Formula | |

| Molecular Weight | 200.62 g/mol |

| Canonical SMILES | CCOC1=CC=C(C=C1)OC(=O)Cl |

| InChI Key | YXYYWRKYSZDHRP-UHFFFAOYSA-N |

| Density | ~1.3 g/cm³ (estimated) |

| Boiling Point | 239–241°C (extrapolated) |

The ethoxy group at the para position enhances the electron-donating capacity of the aromatic ring, moderating the electrophilicity of the chloroformate moiety compared to aliphatic analogues .

Synthesis and Industrial Production

Conventional Synthesis Routes

The primary synthesis route involves the reaction of 4-ethoxyphenol with phosgene () or its safer alternatives, such as triphosgene, under anhydrous conditions:

This exothermic reaction typically proceeds at 0–5°C in inert solvents like dichloromethane or toluene . Patent US3966786A highlights optimized continuous-flow methods for chloroformate synthesis, achieving yields >90% by maintaining short residence times (10–20 seconds) and precise stoichiometric control . For example, ethyl chloroformate production via phosgene and ethanol achieves 98% phosgene conversion under similar conditions .

Applications in Organic Synthesis

Carbamate and Urethane Formation

4-Ethoxyphenyl chloroformate is extensively used to synthesize carbamates via reaction with primary or secondary amines:

These carbamates serve as protease inhibitors, herbicides, and thermally reversible polymers. The ethoxy group’s steric and electronic effects modulate reaction kinetics, enabling selective derivatization in complex molecules .

Pharmaceutical Intermediates

Recent studies emphasize its role in synthesizing kinase inhibitors and antineoplastic agents. For instance, carbamate-linked prodrugs of doxorubicin leverage the ethoxyphenyl group for enhanced lipophilicity and tumor targeting.

| Exposure Duration | AEGL-1 | AEGL-2 | AEGL-3 |

|---|---|---|---|

| 10 minutes | 0.1 ppm | 2.5 ppm | 25 ppm |

These thresholds underscore the necessity of rigorous containment measures .

Recent Research and Innovations

Dynamic Covalent Chemistry

The compound’s utility in forming thermally reversible urethane bonds has spurred interest in self-healing polymers. Cross-linked networks incorporating 4-ethoxyphenyl-derived carbamates demonstrate >80% mechanical recovery after thermal annealing at 120°C.

Bioconjugation Strategies

Click chemistry approaches employ 4-ethoxyphenyl chloroformate to functionalize oligonucleotides and proteins. Site-specific carbamate linkages enable stable antibody-drug conjugates with controlled release profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume